molecular formula C19H9NO3S B14688334 5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione CAS No. 25118-87-0

5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione

Cat. No.: B14688334
CAS No.: 25118-87-0
M. Wt: 331.3 g/mol
InChI Key: CRMMVDVXXKFQCD-UHFFFAOYSA-N
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Description

5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes furan, naphthalene, and benzothiazine moieties, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule . Another method involves the use of multicomponent reactions involving aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst, such as SiO2.HClO4, in ethanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the use of scalable photochemical and multicomponent reactions could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy or amino derivatives.

Scientific Research Applications

5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphtho[1,2-b]benzofuran derivatives and naphtho[1,2-e][1,3]oxazine derivatives . These compounds share structural similarities but differ in their specific ring systems and functional groups.

Uniqueness

What sets 5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione apart is its unique fused ring system that combines multiple heterocyclic moieties

Properties

CAS No.

25118-87-0

Molecular Formula

C19H9NO3S

Molecular Weight

331.3 g/mol

IUPAC Name

19-oxa-14-thia-13-azahexacyclo[14.5.1.02,15.03,12.06,11.017,21]docosa-1,3(12),4,6,8,10,15,17(21)-octaene-18,20-dione

InChI

InChI=1S/C19H9NO3S/c21-18-14-11-7-12(15(14)19(22)23-18)17-13(11)10-6-5-8-3-1-2-4-9(8)16(10)20-24-17/h1-6,20H,7H2

InChI Key

CRMMVDVXXKFQCD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C4=C(C5=CC=CC=C5C=C4)NSC3=C1C6=C2C(=O)OC6=O

Origin of Product

United States

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